1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole
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Overview
Description
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl, nitrophenylmethoxy, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-nitrobenzyl bromide with 1-methyl-3,5-diphenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate
Major Products
Reduction: 1-Methyl-4-[(4-aminophenyl)methoxy]-3,5-diphenyl-1H-pyrazole
Substitution: Various substituted pyrazoles depending on the nucleophile used
Coupling: Biaryl compounds with extended conjugation
Scientific Research Applications
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the nitrophenylmethoxy group, making it less reactive in certain chemical reactions.
4-Nitrophenylmethoxybenzene: Lacks the pyrazole ring, which is crucial for certain biological activities.
Uniqueness
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenylmethoxy group allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
60627-90-9 |
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Molecular Formula |
C23H19N3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenylpyrazole |
InChI |
InChI=1S/C23H19N3O3/c1-25-22(19-10-6-3-7-11-19)23(21(24-25)18-8-4-2-5-9-18)29-16-17-12-14-20(15-13-17)26(27)28/h2-15H,16H2,1H3 |
InChI Key |
ISORPTIOTQOZEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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